6,11-Dihydro-5h-naphtho[2,1-a]carbazole
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Overview
Description
6,11-Dihydro-5h-naphtho[2,1-a]carbazole is a nitrogen-containing aromatic heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Michael addition of 1,4-naphthoquinone with 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction is usually carried out in ethanol under reflux conditions for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-5h-naphtho[2,1-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
6,11-Dihydro-5h-naphtho[2,1-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6,11-Dihydro-5h-naphtho[2,1-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular redox processes, leading to oxidative stress and apoptosis in cancer cells . The compound’s structure allows it to interact with DNA and proteins, disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A parent compound with similar structural features but different electronic properties.
1,4-Naphthoquinone: Shares the naphthoquinone moiety but lacks the carbazole structure.
Polycarbazole: A polymeric form with extended conjugation and different physical properties.
Uniqueness
6,11-Dihydro-5h-naphtho[2,1-a]carbazole is unique due to its combined naphthoquinone and carbazole structures, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications, from materials science to medicine.
Properties
CAS No. |
79074-24-1 |
---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6,11-dihydro-5H-naphtho[2,1-a]carbazole |
InChI |
InChI=1S/C20H15N/c1-2-6-14-13(5-1)9-10-17-15(14)11-12-18-16-7-3-4-8-19(16)21-20(17)18/h1-10,21H,11-12H2 |
InChI Key |
DBPZRZKWOVSANT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C4=CC=CC=C4C=C3)NC5=CC=CC=C25 |
Origin of Product |
United States |
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